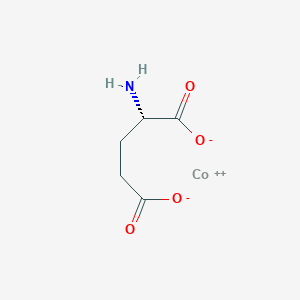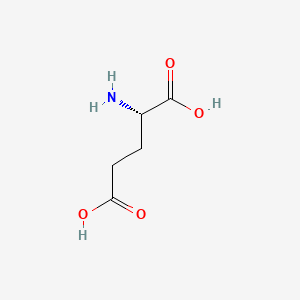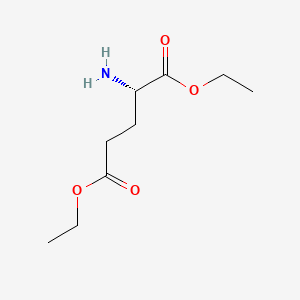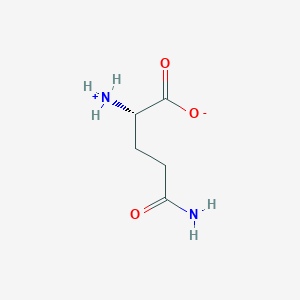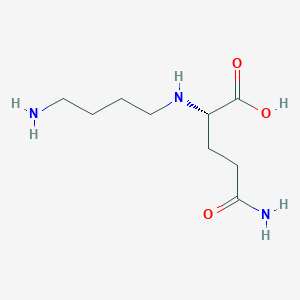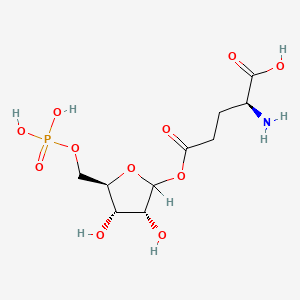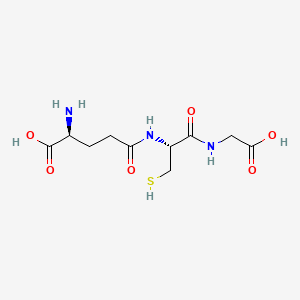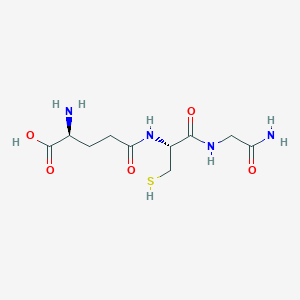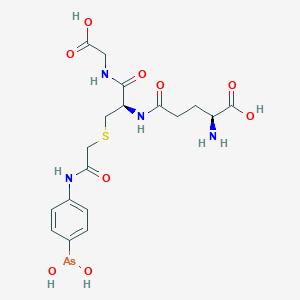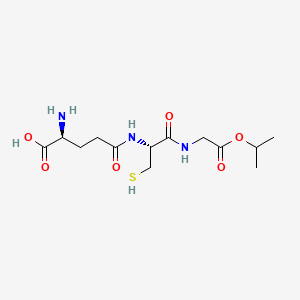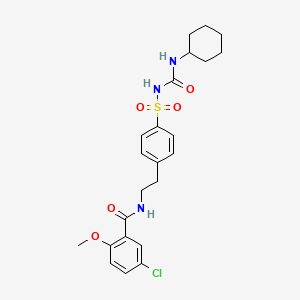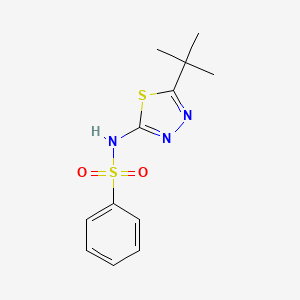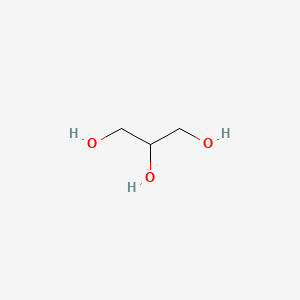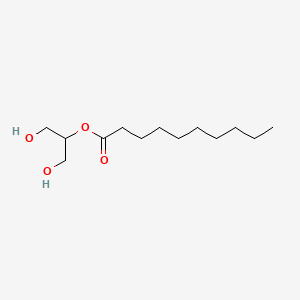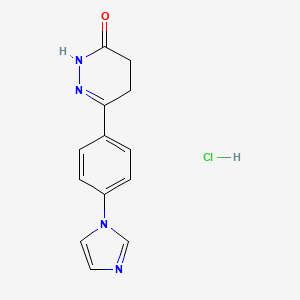
Imazodan hydrochloride
Overview
Description
Imazodan hydrochloride is a selective inhibitor of phosphodiesterase III, which increases myocardial contractility by blocking the degradation of cyclic adenosine monophosphate (cAMP). This compound is primarily used as a cardiotonic agent to improve the contractile function of the heart and serves as a peripheral vasodilator .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imazodan hydrochloride involves several key steps:
Starting Material: The reaction begins with 4-(1H-imidazol-1-yl)acetophenone.
Formation of Intermediate: This compound reacts with dimethyl carbonate in the presence of sodium hydride in tetrahydrofuran to form methyl 4-(1H-imidazol-1-yl)-beta-oxobenzenepropanoate.
Condensation Reaction: The intermediate undergoes condensation with ethyl bromoacetate using sodium hydride in tetrahydrofuran, resulting in ethyl 4-(1H-imidazol-1-yl)-beta-(methoxycarbonyl)-gamma-oxobenzenebutanoate.
Hydrolytic Decarboxylation: The product is then subjected to hydrolytic decarboxylation in refluxing 6N hydrochloric acid to yield 4-(1H-imidazol-1-yl)-gamma-oxobenzenebutanoic acid.
Cyclization: Finally, the compound is cyclized with hydrazine in refluxing ethanol to produce this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to maintain consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions: Imazodan hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Imazodan hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of phosphodiesterase III and its effects on cAMP levels.
Biology: Researchers use it to investigate its impact on myocardial contractility and peripheral vasodilation.
Medicine: It has been studied for its potential in treating chronic congestive heart failure and other cardiovascular disorders
Industry: The compound is utilized in the development of new cardiotonic agents and vasodilators.
Mechanism of Action
Imazodan hydrochloride exerts its effects by selectively inhibiting phosphodiesterase III, an enzyme responsible for the degradation of cAMP. By blocking this enzyme, the compound increases cAMP levels, leading to enhanced myocardial contractility and improved heart function. The molecular targets involved include the phosphodiesterase III enzyme and the cAMP signaling pathway .
Comparison with Similar Compounds
Pimobendan: Another phosphodiesterase III inhibitor with similar cardiotonic effects.
Milrinone: A well-known phosphodiesterase III inhibitor used in the treatment of heart failure.
Enoximone: Another compound with similar mechanisms of action and therapeutic applications.
Uniqueness: Imazodan hydrochloride is unique due to its specific molecular structure, which provides a distinct pharmacokinetic profile and efficacy in improving myocardial contractility. Its selective inhibition of phosphodiesterase III and peripheral vasodilatory effects make it a valuable compound in cardiovascular research and therapy .
Properties
CAS No. |
89198-09-4 |
|---|---|
Molecular Formula |
C13H13ClN4O |
Molecular Weight |
276.72 g/mol |
IUPAC Name |
3-(4-imidazol-1-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one;hydrochloride |
InChI |
InChI=1S/C13H12N4O.ClH/c18-13-6-5-12(15-16-13)10-1-3-11(4-2-10)17-8-7-14-9-17;/h1-4,7-9H,5-6H2,(H,16,18);1H |
InChI Key |
BFIMZKOUNDYWCE-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3.Cl |
Canonical SMILES |
C1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
89198-09-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
84243-58-3 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4,5-dihydro-6-(4-(1H-imidazol-1-yl)phenyl)-3(2H)-pyridazinone CI 914 CI-914 imazodan imazodan hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


